molecular formula C21H15N3 B147588 2,4,6-Triphenyl-1,3,5-triazine CAS No. 493-77-6

2,4,6-Triphenyl-1,3,5-triazine

Cat. No. B147588
CAS RN: 493-77-6
M. Wt: 309.4 g/mol
InChI Key: HBQUOLGAXBYZGR-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1,3,5-triazine is a compound that has been the subject of various studies due to its interesting properties and applications. It serves as a core unit in the synthesis of discotic liquid crystals, which are materials that exhibit liquid-crystalline properties . The compound also appears as a product in photochemical reactions, specifically in the photolysis of related compounds . Additionally, it is a key component in the synthesis of cyclophane-type copper(I) complexes, which have shown potential in catalytic applications .

Synthesis Analysis

The synthesis of 2,4,6-Triphenyl-1,3,5-triazine and its derivatives involves palladium(0)/copper(I)-catalyzed carbon-carbon coupling reactions . This method has been effectively used to create a new class of discotic liquid crystals with the triazine unit as a core. Another synthesis route involves the reaction of cyanuric chloride with trimethylsilyldiphenylphosphine, yielding triazine-based trisphosphine compounds . These methods demonstrate the versatility of 2,4,6-Triphenyl-1,3,5-triazine in forming various complex structures.

Molecular Structure Analysis

The molecular structure of 2,4,6-Triphenyl-1,3,5-triazine derivatives has been elucidated through X-ray crystallography and spectroscopic techniques such as IR, Raman, and NMR . The crystal structure analysis reveals the presence of short intermolecular contacts, which are indicative of strong interactions between molecules . These structural insights are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

2,4,6-Triphenyl-1,3,5-triazine is not only a product of synthesis but also a participant in various chemical reactions. It is produced unexpectedly in the electroreduction of related thiadiazole oxides . The compound's derivatives have been shown to react with organomagnesium halides, leading to a range of products with potential applications . Furthermore, the reactivity of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards nucleophilic and electrophilic reagents has been extensively studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Triphenyl-1,3,5-triazine derivatives are influenced by their molecular structure. The discotic liquid crystals containing the triazine core exhibit liquid-crystalline behavior, which is significant for materials science applications . The photoluminescent properties of these compounds are also noteworthy, with some derivatives showing high quantum yields . The inclusion of long alkoxyl side chains in the triazine derivatives enhances their luminescent properties and liquid-crystalline behavior .

Scientific Research Applications

Liquid-Crystalline and Luminescent Properties

  • A study by Lee and Yamamoto (2001) synthesized derivatives of 2,4,6-triphenyl-1,3,5-triazine with alkoxyl side chains, exhibiting properties as liquid-crystalline materials with high photoluminescence quantum yields. This suggests potential applications in optoelectronic devices (Lee & Yamamoto, 2001).

Electrochromic Behaviour

  • Data et al. (2016) researched derivatives of 2,4,6-triphenyl-1,3,5-triazine for electrochemical applications, finding correlations between electronic properties and π-electron conjugation lengths. The electrochromic parameters they measured indicate uses in electronic display technologies (Data et al., 2016).

Infrared Spectroscopy

  • Shurvell, Faniran, and Dodsworth (1967) analyzed the infrared spectrum of 2,4,6-triphenyl-d15-1,3,5-triazine, contributing to the understanding of molecular vibrations and structure in spectroscopy (Shurvell et al., 1967).

Star-Shaped Derivatives for Optical and Electrochemical Properties

  • Kukhta et al. (2014) synthesized star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine core for studying their optical and electrochemical properties. These findings could be relevant for developing new materials in the fields of photonics and electronics (Kukhta et al., 2014).

Synthesis of π-Conjugated Derivatives

  • Another study by Lee and Yamamoto (2002) focused on the synthesis of π-conjugated 1,3,5-triazine derivatives, which showed even higher photoluminescence than their previous works, hinting at their suitability for applications in light-emitting devices (Lee & Yamamoto, 2002).

Two-Photon Absorption Properties

  • Barnes et al. (2022) studied the linear optical properties and two-photon absorption cross-sections of extended 2,4,6-triphenyl-s-triazines, which could be promising for two-photon fluorescence bio-imaging applications (Barnes et al., 2022).

Bipolar Star-Shaped Derivatives

  • Matulaitis et al. (2016) designed new bipolar star-shaped derivatives of 2,4,6-triphenyl-1,3,5-triazine, finding high photoluminescence quantum yields and hole drift mobility. These properties suggest potential use in organic light-emitting diodes (Matulaitis et al., 2016).

Adsorption Dynamics

  • Günster, Dieckhoff, and Souda (1998) investigated the adsorption dynamics of 2,4,6-triphenyl-1,3,5-triazine on silicon surfaces, providing insights relevant to surface chemistry and molecular adsorption processes (Günster et al., 1998).

Synthesis and Properties of Nano-Sized Derivatives

  • Kotha et al. (2009) explored the synthesis of nano-sized C3-symmetric derivatives of 2,4,6-triphenyl-1,3,5-s-triazine, highlighting their potential use in materials chemistry and biological applications (Kotha et al., 2009).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

2,4,6-Triphenyl-1,3,5-triazine has potential applications in various fields due to its unique properties. For instance, it has been used as a hole-blocking material in electroluminescent devices (ELD) . Furthermore, it has been used in the synthesis of covalent organic frameworks for photoelectrochemical H2 evolution . Future research may explore more applications of this compound in different areas.

Relevant Papers Several papers have been published on 2,4,6-Triphenyl-1,3,5-triazine. For instance, a paper titled “Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines” provides comprehensive information on the synthesis of this compound . Another paper titled “2,4,6-Triphenyl-1,3,5-triazine 493-77-6” provides detailed information on its physical and chemical properties . A paper titled “Synthesis of 2,4,6-triphenyl-1,3,5-triazine” provides information on its synthesis .

properties

IUPAC Name

2,4,6-triphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUOLGAXBYZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060086
Record name 2,4,6-Triphenyl-1,3,5-triazine
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Molecular Weight

309.4 g/mol
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Product Name

2,4,6-Triphenyl-1,3,5-triazine

CAS RN

493-77-6
Record name 2,4,6-Triphenyl-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-triphenyl-
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Record name 2,4,6-Triphenyl-1,3,5-triazine
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Record name 2,4,6-triphenyl-1,3,5-triazine
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Synthesis routes and methods I

Procedure details

Benzonitrile (5.2 g, 0.05 mol) was added dropwise over a period of 100 sec to 20 ml (34 g, 0.23 mol) of stirred trifluoromethanesulfonic acid with the temperature being allowed to rise as high as 91°C. When the reaction mixture cooled to 25°C, the yellow solution was poured into 100 ml cold ethanol. The yellow color disappeared and a white flocculent precipitate formed. Recrystallization of this precipitate from 150 ml chloroform afforded 3.43 g (66 percent yield) of 2,4,6-triphenyl-s-triazine (white crystals, m.p. 235°-237°C) (Lit. m.p. 232°C, J. Chem. Soc., 1941, 278). The 3.43 g sample of product exhibited no nitrile bands in the infrared spectrum but the infrared spectral band characteristic of the triazine structure was very strong at 6.6μ.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid has been shown to be an effective catalyst for the trimerization of benzonitrile, providing a 68 percent yield of 2,4,6-triphenyl-s-triazine (J. Chem. Soc., 1941, 278). However, as shown in the following example, chlorosulfonic acid is ineffective to trimerize isobutyronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
695
Citations
C Dai, T He, L Zhong, X Liu, W Zhen… - Advanced Materials …, 2021 - Wiley Online Library
Photoelectrochemical water splitting over semiconductors offers a sustainable solar light conversion technique capable of alleviating worldwide energy crisis. Conjugated polymers …
Number of citations: 36 onlinelibrary.wiley.com
W Zhang, C Zhu, Z Huang, C Gong, Q Tang, X Fu - Organic Electronics, 2019 - Elsevier
Ten tripod-shaped electrochromic materials (compound 1–10) were designed and synthesized by esterification of 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoic acid with different alcohols …
Number of citations: 22 www.sciencedirect.com
X Li, L Zheng, W Tang, S Ye, J Ma, H Jiang - New Journal of Chemistry, 2022 - pubs.rsc.org
Here, 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz) is used as a model emitter, and carbazole or 2-bromized carbazole is introduced into the ortho-positions of …
Number of citations: 1 pubs.rsc.org
JS Cyniak, A Kasprzak - The Journal of Organic Chemistry, 2021 - ACS Publications
The synthesis of two novel aromatic dendrimers structurally derived from 1,3,5-tri[1,3-diphenyl(phenyl-5-yl)phenyl-4′-yl]benzene and bearing 2,4,6-triphenyl-1,3,5-triazine cores is …
Number of citations: 7 pubs.acs.org
DM Shin, S Noh, BC Shon, JH Kim, C Kim, BN Kim - Thin Solid Films, 2000 - Elsevier
2,4,6-Triphenyl-1,3,5-triazine (TTA) has been used as a hole-blocking material for electroluminescent devices (ELD) [R. Fink, C. Frenz, M. Thelakkat, HW Schmidt, Macromolecules, 30, …
Number of citations: 13 www.sciencedirect.com
CH Lee, T Yamamoto - Tetrahedron Letters, 2001 - Elsevier
A new class of 2,4,6-triphenyl-1,3,5-triazine derivatives having long alkoxyl side chains have been synthesized by a Pd(0)/Cu(I)-catalyzed carboncarbon coupling reaction. These …
Number of citations: 116 www.sciencedirect.com
X Zhang, R Jin - Frontiers in Chemistry, 2019 - frontiersin.org
A series of D–A novel star-shaped molecules with 2,4,6-triphenyl-1,3,5-triazine (TPTA) as core, diketopyrrolo[3,4-c]pyrrole (DPP) derivatives as arms, and triphenylamine (TPA) …
Number of citations: 9 www.frontiersin.org
SL Aimone, MV Mirı́fico, JA Caram, DG Mitnik… - Tetrahedron …, 2000 - Elsevier
3,4-Diphenyl-1,2,5-thiadiazole 1-oxide (1a) in acetonitrile solution is electroreduced to 2,4,6-triphenyl-1,3,5-triazine and 3,4-diphenyl-1,2,5-thiadiazole. This behavior is very different …
Number of citations: 19 www.sciencedirect.com
X He, Y Xiao, X Yuan, S Ye, H Jiang - Chinese Journal of Organic …, 2019 - sioc-journal.cn
Three new bipolar derivatives based on 2, 4, 6-triphenyl-1, 3, 5-triazine and fluorene moieties, namely FTRZ, pTFTRZ and mTFTRZ were designed and synthesized by using 9-(4-(…
Number of citations: 1 sioc-journal.cn
AI Kosińska, MK Nisiewicz, AM Nowicka… - …, 2021 - Wiley Online Library
Two ferrocenylated organized molecules comprising 1,3,5‐triphenylbenzene (Fc‐1) or 2,4,6‐triphenyl‐1,3,5‐triazine skeletons (Fc‐2) were used for the first time as receptor layers for …

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